molecular formula C8H8BrClF3N B152077 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 842169-83-9

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No. B152077
M. Wt: 290.51 g/mol
InChI Key: XESDERGPILUSRV-OGFXRTJISA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds involves the use of brominated reagents and the introduction of trifluoromethyl groups. For example, the preparation of 4'-bromophenacyl triflate, a reagent used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride by introducing an amine group to a brominated and trifluoromethylated precursor.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as seen in the study of regioisomeric bromodimethoxyamphetamines, which share a molecular weight of 274 and have major fragment ions in their mass spectra . Although the exact structure of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is not provided, it can be inferred that the presence of a bromine atom and a trifluoromethyl group would significantly influence its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of brominated compounds with other chemicals can be quite specific. For instance, the oxidative addition reactions of a rhodium complex with alkyl bromides resulted in almost quantitative yields of the corresponding Rh(III)-terpyridine complexes . This indicates that brominated compounds, such as (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, may also undergo specific reactions that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are not directly reported, the properties of similar brominated and trifluoromethylated compounds can be quite distinctive. For example, the stability of 4'-bromophenacyl triflate for 3-6 months and the solubility of Rh(III)-terpyridine complexes in various organic solvents suggest that (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride may also exhibit notable stability and solubility characteristics due to the presence of bromine and trifluoromethyl groups.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One of the applications involves the development of neurokinin-1 (NK1) receptor antagonists, which are significant in clinical efficacy against emesis and depression. A compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist was synthesized, highlighting its potential in treating related conditions (Harrison et al., 2001).

Catalysis and Enantioselective Reactions

Another application is found in the field of catalysis, where derivatives of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are used in enantioselective cyclopropanation reactions. A study by Qin et al. demonstrated the effectiveness of a dirhodium catalyst derived from a related compound for achieving high enantioselectivity in cyclopropanations and other tandem reactions (Qin et al., 2011).

Material Science: Fluorinated Polyimides

In material science, the compound's derivatives contribute to the synthesis of novel fluorinated polyimides, offering outstanding mechanical properties and thermal stability. This research is particularly relevant for developing materials with specific electronic and optical properties, such as low dielectric constants and high optical transparency (Yin et al., 2005).

Organic Chemistry: Synthesis of Trifluoromethyl-Substituted Cyclopropanes

Morandi et al. explored the enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes, showcasing the versatility of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride in generating key intermediates for drug discovery (Morandi et al., 2011).

properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDERGPILUSRV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

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